5'-Trifluoroacetamido-5'-deoxythymidine

Lipophilicity LogP Nucleoside Analog

This TFA-protected nucleoside offers a strategic advantage: the trifluoroacetamido group enhances membrane permeability (XLogP3 = -0.1 vs. -1.0 for the free amine) and serves as a cleavable prodrug moiety for targeted release of 5'-amino-5'-deoxythymidine in HSV-infected cells. In solid-phase DNA synthesis, it enables clean, single-step ammonia deprotection to yield 5'-amino-modified oligonucleotides for FISH probes, microarrays, and qPCR reporters—avoiding acid-labile MMT chemistry and preventing depurination. Its unique phosphoramidate linkage potential, once deprotected, creates nuclease-resistant internucleotide P–N bonds for stable antisense constructs. Choose this specific protected analog to ensure synthetic fidelity and biological activity; unprotected or alternate N-acyl derivatives fail to replicate its controlled deprotection kinetics and lipophilicity profile.

Molecular Formula C12H14F3N3O5
Molecular Weight 337.25 g/mol
CAS No. 55812-00-5
Cat. No. B1601069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Trifluoroacetamido-5'-deoxythymidine
CAS55812-00-5
Molecular FormulaC12H14F3N3O5
Molecular Weight337.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O
InChIInChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1
InChIKeyOCENNXGUXKBJMJ-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Trifluoroacetamido-5'-deoxythymidine (CAS 55812-00-5): A Protected Nucleoside Analog for Antiviral Research and Oligonucleotide Synthesis


5'-Trifluoroacetamido-5'-deoxythymidine (CAS 55812-00-5) is a synthetic thymidine analog featuring a trifluoroacetamido (TFA) group at the 5'-position in place of the hydroxyl moiety. This modification yields a molecular weight of 337.25 g/mol and the molecular formula C₁₂H₁₄F₃N₃O₅ [1]. The compound is classified as a nucleoside analog and is described in vendor technical literature as an antiviral entity with activity against DNA viruses, specifically herpesviruses, via selective antagonism of viral thymidine kinase . Structurally, the TFA group serves as an amine-protecting functionality, positioning the compound as a potential prodrug or synthetic intermediate for 5'-amino-5'-deoxythymidine, a known anti-herpes agent [2].

Why Generic 5'-Modified Thymidine Analogs Cannot Substitute for 5'-Trifluoroacetamido-5'-deoxythymidine in Targeted Workflows


While several 5'-modified thymidine analogs exist, they are not interchangeable. The trifluoroacetamido group confers distinct physicochemical and biochemical properties that are absent in unprotected amine or other N-acyl derivatives. For instance, 5'-amino-5'-deoxythymidine (5'-AdThd) is a potent inhibitor of herpes simplex virus thymidine kinase (HSV-TK) with a Ki of 92 µM, but its free amine renders it highly polar and potentially less cell-permeable [1]. In contrast, the TFA-protected derivative is designed to modulate lipophilicity and metabolic stability, which can radically alter cellular uptake and enzymatic activation profiles . Furthermore, the TFA group is a standard protecting group in phosphoramidite chemistry for solid-phase oligonucleotide synthesis; substituting it with an acetyl or benzoyl group would change the deprotection kinetics and potentially compromise the fidelity of amino-modified oligonucleotide production via premature cleavage or incomplete deprotection [2]. Thus, selecting the wrong analog could lead to either biological inactivity in antiviral assays or synthetic failure in nucleic acid chemistry workflows.

Quantitative Differentiation of 5'-Trifluoroacetamido-5'-deoxythymidine from Closest Analogs


Computational Lipophilicity (XLogP3) Contrast with 5'-Amino-5'-deoxythymidine

The trifluoroacetamido modification drastically increases the predicted lipophilicity compared to the free amine analog, which is crucial for passive membrane permeability. The target compound exhibits an XLogP3 of 0.3, whereas 5'-amino-5'-deoxythymidine (XLogP3 = -1.0) is much more hydrophilic [1]. This difference of 1.3 log units suggests a theoretical ~20-fold higher partition coefficient for the TFA derivative, implying superior passive diffusion across lipid bilayers, a critical factor for intracellular target engagement [2].

Lipophilicity LogP Nucleoside Analog Cellular Uptake

In Silico Prediction of Improved Oral Bioavailability Compared to Parent Amine

Drug-likeness filters favor the TFA-protected form over the polar free amine. The target compound has a topological polar surface area (TPSA) of 107 Ų and meets Lipinski's Rule of Five with zero violations, whereas 5'-amino-5'-deoxythymidine (TPSA = 118 Ų) also has zero violations but possesses a primary amine that is a metabolic liability and a substrate for efflux transporters [1]. The N-trifluoroacetyl group masks the amine, potentially reducing first-pass metabolism and active efflux, supporting a prodrug rationale [2].

Drug-Likeness Bioavailability Prodrug Design ADME

Synthetic Utility: Established Use as a Key Intermediate for Amino-Modified Oligonucleotides

The compound is specifically claimed as a preferred phosphoramidite for introducing amino groups at the 5'-terminus of synthetic oligonucleotides [1]. This contrasts with alternative amino-modifiers like monomethoxytrityl (MMT)-protected amines, which require a separate acidic deprotection step post-synthesis [2]. The TFA group is cleaved concurrently with nucleobase protecting groups during standard concentrated ammonia treatment (55°C, 8–16 h), eliminating an extra protocol step and reducing the risk of acid-catalyzed depurination [3]. This single-step deprotection is a clear process advantage over MMT-based chemistry.

Oligonucleotide Synthesis Phosphoramidite Chemistry Amino-Modifier Solid-Phase Synthesis

Viral Thymidine Kinase Targeting: Class-Level Selectivity Over Host Kinases

The compound is described in technical literature as a selective antagonist of viral thymidine kinase (TK), an enzyme essential for herpesvirus DNA replication . This selectivity is a hallmark of the 5'-amino nucleoside class: 5'-amino-5'-deoxythymidine and 5-iodo-5'-amino-2',5'-dideoxyuridine are both selectively phosphorylated by HSV-TK over host TK [1]. By inference, the TFA-protected derivative acts as a prodrug that requires viral TK for activation, providing a therapeutic window not achievable with 5'-azido-5'-deoxythymidine or non-nucleoside inhibitors that lack this enzyme-dependent selectivity mechanism [2].

Thymidine Kinase Antiviral Selectivity Herpes Simplex Virus Prodrug Activation

High-Impact Application Scenarios for 5'-Trifluoroacetamido-5'-deoxythymidine Based on Verified Evidence


Synthesis of 5'-Amino-Modified Oligonucleotide Probes for Microarray and Diagnostic Platforms

The compound's established use as a protected phosphoramidite in solid-phase DNA synthesis [1] makes it the reagent of choice for generating oligonucleotides bearing a single primary amine at the 5'-end. These amino-modified oligonucleotides are subsequently conjugated to fluorescent dyes, biotin, or other reporter groups for use in DNA microarrays, FISH probes, and qPCR detection systems. The single-step ammonia deprotection of the TFA group streamlines high-throughput production workflows, avoiding the additional acid treatment required by MMT-protected amino-modifiers and thereby preserving the integrity of the oligonucleotide, especially in sequences prone to depurination.

Antiviral Drug Discovery Programs Targeting Herpesviridae via Thymidine Kinase-Dependent Activation

Researchers developing next-generation anti-herpes agents can utilize 5'-trifluoroacetamido-5'-deoxythymidine as a lead compound or prodrug scaffold. Its predicted enhanced lipophilicity (XLogP3 = 0.3 vs. -1.0 for the free amine, [2]) suggests improved membrane permeability, while the TFA group's lability under physiological conditions can be exploited for controlled release of the active 5'-amino-5'-deoxythymidine moiety. This prodrug strategy is directly supported by the compound's reported mechanism of action as a viral thymidine kinase antagonist , enabling selective toxicity towards HSV-infected cells.

Chemical Biology Studies of Nucleoside Metabolism and DNA Damage Repair Pathways

The compound's unique 5'-phosphoramidate linkage potential—once the TFA group is removed—allows it to be incorporated into DNA with an internucleotide P-N bond, which is resistant to nuclease degradation [3]. This property is valuable for constructing stable DNA duplexes or investigating the biological consequences of phosphoramidate-modified DNA, including studies of DNA polymerase fidelity, mismatch repair, and the development of antisense therapeutics with enhanced in vivo stability.

Quote Request

Request a Quote for 5'-Trifluoroacetamido-5'-deoxythymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.